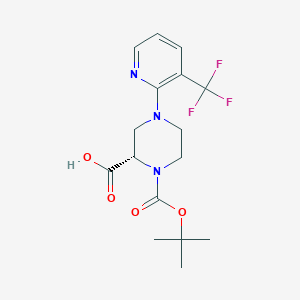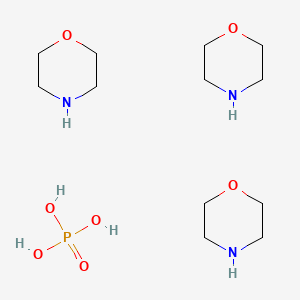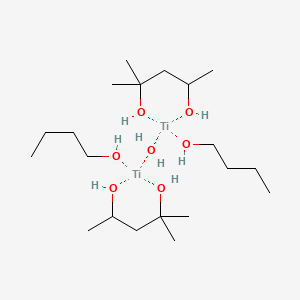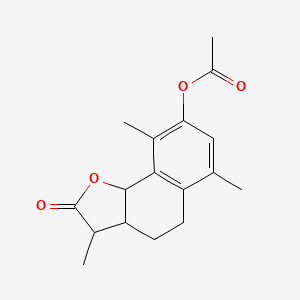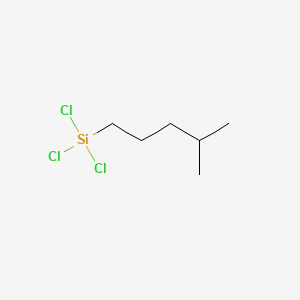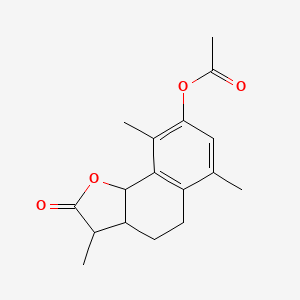
Desmotroposantonine, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desmotroposantonine, acetate is an organic compound with the molecular formula C17H20O4. It is an ester, which means it contains a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom. Esters are known for their pleasant odors and are often found in natural products like fruits and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmotroposantonine, acetate can be synthesized through the esterification of desmotroposantonine with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Desmotroposantonine, acetate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves breaking the ester bond in the presence of water, yielding desmotroposantonine and acetic acid.
Reduction: Reduction of this compound can produce alcohols or aldehydes, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Desmotroposantonine and acetic acid.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Desmotroposantonine, acetate has several applications in scientific research:
Mechanism of Action
The mechanism by which desmotroposantonine, acetate exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with similar chemical properties but different applications.
Methyl butyrate: Known for its fruity odor, used in flavoring and fragrance industries.
Isoamyl acetate:
Uniqueness
Desmotroposantonine, acetate is unique due to its specific molecular structure, which imparts distinct chemical reactivity and potential biological activities. Its applications in scientific research and industry also set it apart from other esters .
Properties
CAS No. |
14794-69-5 |
|---|---|
Molecular Formula |
C17H20O4 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
(3,6,9-trimethyl-2-oxo-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-8-yl) acetate |
InChI |
InChI=1S/C17H20O4/c1-8-7-14(20-11(4)18)10(3)15-12(8)5-6-13-9(2)17(19)21-16(13)15/h7,9,13,16H,5-6H2,1-4H3 |
InChI Key |
ZWPKGSNVVQTUMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC3=C(C2OC1=O)C(=C(C=C3C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


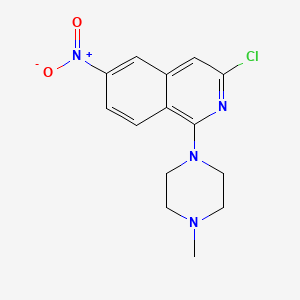
![[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate](/img/structure/B13735138.png)
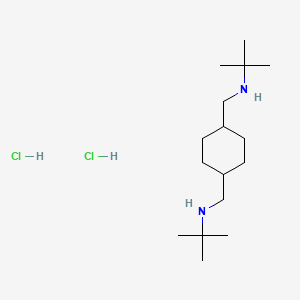
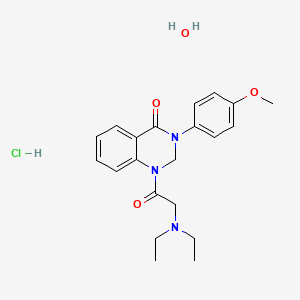
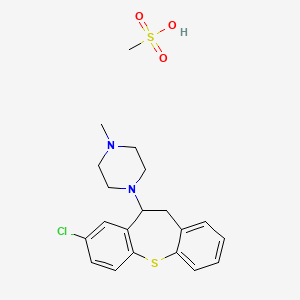
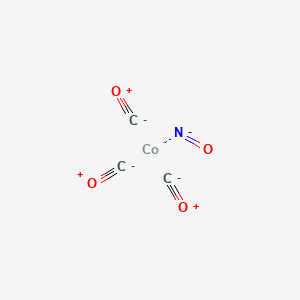

![(6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-3-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13735172.png)
